molecular formula C9H17NO5 B14155894 Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside CAS No. 25787-48-8

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside

Cat. No.: B14155894
CAS No.: 25787-48-8
M. Wt: 219.23 g/mol
InChI Key: IYHNPXMPHOUJTN-UHFFFAOYSA-N
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Description

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside is an organic compound with a complex structure that includes a furanoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside typically involves multiple steps. One common method starts with the preparation of the furanoside ring, followed by the introduction of the acetyl and methylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and methylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[acetyl(methyl)amino]-3-deoxyribofuranoside
  • Methyl 3-[acetyl(methyl)amino]-3-deoxyglucofuranoside

Uniqueness

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for specific applications.

Properties

CAS No.

25787-48-8

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

N-[4-hydroxy-2-(hydroxymethyl)-5-methoxyoxolan-3-yl]-N-methylacetamide

InChI

InChI=1S/C9H17NO5/c1-5(12)10(2)7-6(4-11)15-9(14-3)8(7)13/h6-9,11,13H,4H2,1-3H3

InChI Key

IYHNPXMPHOUJTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1C(OC(C1O)OC)CO

Origin of Product

United States

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